
Tetracosa-6,18-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracosa-6,18-diene is an organic compound with the molecular formula C24H46. It is a conjugated diene, meaning it contains two double bonds separated by a single bond. This structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Tetracosa-6,18-diene can be synthesized through several methods. One common approach is the dehydration of alcohols or the dehydrohalogenation of organohalides. These methods involve the removal of water or hydrogen halide, respectively, to form the double bonds .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of catalysts to facilitate the reaction. Catalysts such as palladium or platinum can be used to increase the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Tetracosa-6,18-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst such as iron.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce epoxides or diols, while reduction can yield alkanes or alcohols.
科学的研究の応用
Tetracosa-6,18-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its role as a ligand in biochemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems.
Industry: It is used in the production of polymers and other materials .
作用機序
The mechanism of action of tetracosa-6,18-diene involves its ability to participate in pericyclic reactions, such as the Diels-Alder reaction. This reaction involves the formation of a six-membered ring through the interaction of the diene with a dienophile. The reaction proceeds through a cyclic transition state, resulting in the formation of new carbon-carbon bonds .
類似化合物との比較
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene used in the production of synthetic rubber.
2,4-Hexadiene: Another conjugated diene with similar reactivity.
Uniqueness
Tetracosa-6,18-diene is unique due to its longer carbon chain and specific positioning of the double bonds. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
106694-91-1 |
|---|---|
分子式 |
C24H46 |
分子量 |
334.6 g/mol |
IUPAC名 |
tetracosa-6,18-diene |
InChI |
InChI=1S/C24H46/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h11-14H,3-10,15-24H2,1-2H3 |
InChIキー |
PJYUPLBTUUPXSB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CCCCCCCCCCCC=CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




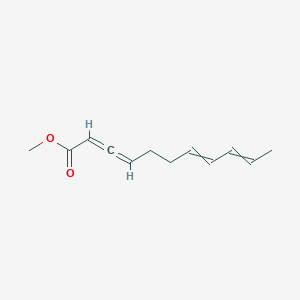

![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
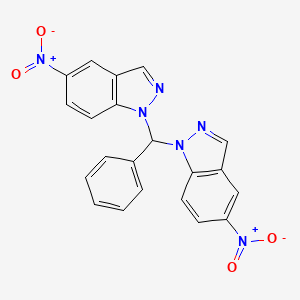
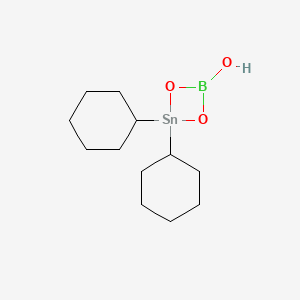
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
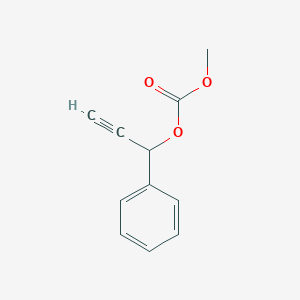


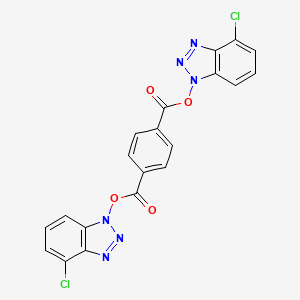
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)

